GP17

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

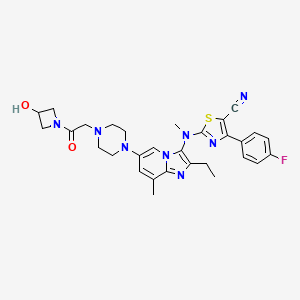

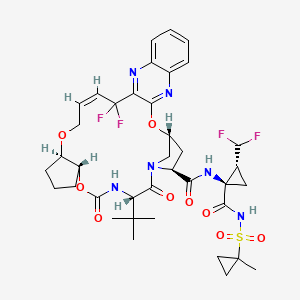

GP17 is a type II kinase inhibitor of the IRE1α endoribonuclease. It acts by targeting ATP-binding pocket of IRE1α.

Aplicaciones Científicas De Investigación

Aspartyl Proteinase in Breast Tumors and Apocrine Epithelia

GP17, also known as GCDFP-15/gp17, is identified as an aspartyl proteinase exhibiting properties similar to the retroviral members of the aspartyl proteinase superfamily. This protein is significant in the context of breast carcinoma, as it is a secretory marker of apocrine differentiation in these tumors. It also plays a role in mammary tumor progression and potentially in fertilization processes (Caputo, Manco, Mandrich, & Guardiola, 2000).

CD4-binding and Immune Modulation

GP17 is known to bind to the CD4 molecule on T cells, impacting immune responses. This protein, present in human seminal plasma and breast tumor cells, interacts with CD4 and can inhibit T-cell apoptosis induced by CD4/T-cell receptor triggering. This interaction suggests a possible mechanism by which breast tumors might affect the activity of tumor-infiltrating CD4+ T cells (Autiero et al., 1995).

Bacteriophage Research

In the context of bacteriophage research, GP17 refers to a tail fiber protein encoded by gene 17 of bacteriophage T3. This protein is involved in the assembly of phages and has a crucial role in bacteriophage structure and function (Kato, Fujisawa, & Minagawa, 1985).

Actin-binding in Dictyostelium

In Dictyostelium discoideum, a model organism for studying cell motility and signaling, gp17 is identified as an actin-binding protein. This glycoprotein, named ponticulin, is significant for its role in connecting the plasma membrane to the underlying microfilament network, thus playing a vital role in cellular structure and movement (Wuestehube & Luna, 1987).

Mapping CD4 Binding Domain

Research on mapping the CD4 binding domain of gp17, a glycoprotein secreted from seminal vesicles and breast carcinomas, is pivotal in understanding its immunomodulatory roles. Identifying specific residues involved in CD4 binding has implications in immunology and potentially in therapies targeting immune responses in cancer (Basmaciogullari et al., 2000).

Inhibition of T-Cell Apoptosis

GP17/GCDFP-15 from breast tumor and seminal vesicle cells has been identified as a potent inhibitor of CD4/TCR-mediated T cell apoptosis. This function is relevant in the context of immune regulation and tumor-host interactions, suggesting that gp17 could play a role in modulating immune responses against infections and tumors (Gaubin et al., 1999).

Viral DNA Packaging

In bacteriophage T4, gp17 is involved in DNA packaging, demonstrating its critical role in the life cycle of bacteriophages. This protein's interactions and functions provide insights into the mechanisms of viral assembly and replication (Franklin et al., 1998).

Implications in Remote Sensing and Ecosystem Studies

The term MOD17 is used in the context of remote sensing and ecosystem studies, referring to MODIS (Moderate Resolution Imaging Spectroradiometer) data products related to primary productivity. These data sets are vital for monitoring global vegetation and ecological conditions (Zhao et al., 2005).

Propiedades

Número CAS |

1415050-57-5 |

|---|---|

Nombre del producto |

GP17 |

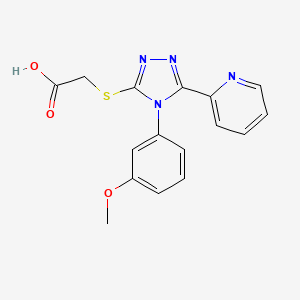

Fórmula molecular |

C26H21F3N4O |

Peso molecular |

462.47 |

Nombre IUPAC |

N-[3-[2-(Cyclopropylamino)-6-quinazolinyl]-4-methylphenyl]-3-(trifluoromethyl)-benzamide |

InChI |

InChI=1S/C26H21F3N4O/c1-15-5-7-21(31-24(34)17-3-2-4-19(12-17)26(27,28)29)13-22(15)16-6-10-23-18(11-16)14-30-25(33-23)32-20-8-9-20/h2-7,10-14,20H,8-9H2,1H3,(H,31,34)(H,30,32,33) |

Clave InChI |

BYBFDHQBBWQPTD-UHFFFAOYSA-N |

SMILES |

O=C(NC1=CC=C(C)C(C2=CC3=CN=C(NC4CC4)N=C3C=C2)=C1)C5=CC=CC(C(F)(F)F)=C5 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GP17; GP 17; GP-17; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine](/img/structure/B607645.png)

![4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid](/img/structure/B607655.png)